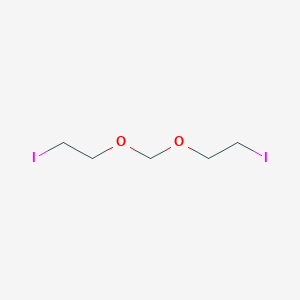

Bis(2-iodoethoxy)methane

Description

Properties

IUPAC Name |

1-iodo-2-(2-iodoethoxymethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10I2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYSNYIULZGPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCOCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis typically begins with Bis(2-chloroethoxy)methane as the starting material. In a polar aprotic solvent such as acetone, sodium iodide (NaI) acts as the iodide source, facilitating an SN2 displacement reaction. The mechanism proceeds via a backside attack, where iodide ions replace chlorine atoms at the β-position of the ethoxy groups (Figure 1).

-

Bis(2-chloroethoxy)methane (7.44 g, 39.8 mmol) is dissolved in acetone (65 mL).

-

Sodium iodide (13.5 g, 90.0 mmol) is added, and the mixture is refluxed at 60°C for 24 hours.

-

The precipitated sodium chloride (NaCl) is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified via washing with dichloromethane (DCM) and water.

This method capitalizes on the solubility differences between NaCl (insoluble in acetone) and NaI (soluble), driving the reaction to completion.

Optimization of Conditions

Key factors influencing yield and purity include:

-

Solvent Choice : Acetone is preferred due to its ability to dissolve NaI while precipitating NaCl.

-

Temperature : Prolonged reflux at 60°C ensures complete substitution without promoting side reactions like elimination.

-

Molar Ratios : A 2:1 molar ratio of NaI to the chloro precursor ensures excess iodide availability.

Yield and Purity

Reported yields for analogous compounds, such as 1,2-bis(2-iodoethoxy)ethane, exceed 70% under optimized conditions. Purification via sequential washing with DCM and water removes residual salts and unreacted starting materials, achieving >95% purity as confirmed by H NMR.

Alternative Synthesis Routes

While the Finkelstein reaction is predominant, alternative methods have been explored to address limitations such as precursor availability and reaction scalability.

Alkylation of Ethylene Glycol Derivatives

A less common route involves the alkylation of ethylene glycol derivatives with methylene diiodide. This method faces challenges due to the poor nucleophilicity of ethylene glycol and the instability of methylene diiodide. However, phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been employed to enhance reactivity in biphasic systems.

Example Protocol :

-

Ethylene glycol is deprotonated using a strong base (e.g., NaH) in tetrahydrofuran (THF).

-

Methylene diiodide is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

The product is extracted with ethyl acetate and purified via column chromatography.

Yields for this method are generally lower (40–50%) due to competing elimination reactions.

Nucleophilic Substitution with Tosylate Precursors

Tosylate (tosyloxy) groups serve as superior leaving groups compared to chlorides, enabling milder reaction conditions. Bis(2-tosyloxyethoxy)methane reacts with NaI in acetonitrile at 50°C, achieving full conversion within 6 hours.

Advantages :

-

Reduced reaction time.

-

Higher functional group tolerance.

Disadvantages :

-

Higher cost of tosylate precursors.

-

Requires additional steps to synthesize the tosylate intermediate.

Comparative Analysis of Methods

The table below summarizes the key attributes of each synthesis route:

| Method | Precursor | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Finkelstein Reaction | Bis(2-chloroethoxy)methane | NaI, acetone, 60°C | 70–80 | >95 |

| Alkylation | Ethylene glycol + CHI | NaH, THF, 25°C | 40–50 | 85–90 |

| Tosylate Substitution | Bis(2-tosyloxyethoxy)methane | NaI, CHCN, 50°C | 75–85 | >90 |

Key Insights :

-

The Finkelstein reaction offers the best balance of yield, cost, and simplicity.

-

Tosylate substitution provides faster kinetics but is economically less viable.

-

Alkylation routes are limited by side reactions and low efficiency.

Challenges and Considerations

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Bis(2-iodoethoxy)methane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the iodine atoms can yield the corresponding ethane derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of ethoxy and methoxy derivatives with different functional groups.

Oxidation: Formation of ethoxy and methoxy aldehydes or acids.

Reduction: Formation of ethane derivatives with reduced iodine content.

Scientific Research Applications

Bis(2-iodoethoxy)methane has several applications in scientific research, including:

Biology: Studied for its potential use in radiolabeling and imaging techniques.

Medicine: Investigated for its potential as a radiopharmaceutical for diagnostic imaging.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Bis(2-iodoethoxy)methane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the reactivity and stability of the compound. The ethoxy and methoxy groups can also interact with other molecules through hydrogen bonding and van der Waals forces, affecting the overall behavior of the compound in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethoxy Methane/Ethane Derivatives

Bis(2-chloroethoxy)methane (CAS RN: 111-91-1)

- Molecular Formula : C₅H₁₀Cl₂O₂; Molecular Weight : 173.04 g/mol .

- Properties : Liquid with higher volatility compared to iodine analogs.

- Applications : Studied for toxicokinetics in rodents; exhibits slower metabolic clearance than bromo/iodo analogs .

1,2-Bis(2-chloroethoxy)ethane (CAS RN: 112-26-5)

- Molecular Formula : C₆H₁₂Cl₂O₂; Molecular Weight : 187.06 g/mol .

- Applications : Intermediate in pharmaceutical and material science (e.g., polymers with enhanced thermal stability) .

1,2-Bis(2-bromoethoxy)ethane (CAS RN: 31255-10-4)

- Molecular Formula : C₆H₁₂Br₂O₂; Molecular Weight : 275.97 g/mol .

- Applications : Key reagent in agrochemicals (pesticides) and material science .

- Reactivity : Bromine’s moderate electronegativity balances stability and reactivity for alkylation reactions.

Bis(2-methoxyethoxy)methane (CAS RN: 4431-83-8)

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Insights :

Halogen Influence: Iodine: Higher atomic mass and polarizability enhance leaving-group ability, favoring nucleophilic substitutions critical in PROTAC synthesis . Chlorine/Bromine: Lower reactivity than iodine but offer better stability; used in agrochemicals and polymers . Methoxy: Non-reactive, used where inertness is required .

Toxicity and Handling :

- Iodo and bromo compounds require stabilization and respiratory protection due to irritant properties .

- Chloro analogs have established exposure limits and stringent safety protocols .

Applications :

Research Findings and Trends

- PROTAC Development : this compound’s utility in MT802 and SJF620 highlights its role in degrading oncoproteins like BTK .

- Sustainability : Bromo/chloro compounds face regulatory scrutiny due to environmental persistence, driving interest in biodegradable alternatives .

- Structural Modifications : Hybrid compounds (e.g., mixed halogenated ethers) are being explored to balance reactivity and stability .

Q & A

Basic: What are the standard synthetic routes for preparing Bis(2-iodoethoxy)methane, and what reaction conditions are critical for achieving high yields?

This compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of hydroxy-containing intermediates (e.g., tert-butyl 5-amino-4-(5-hydroxy-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate) with 1,2-bis(2-iodoethoxy)ethane in dimethylformamide (DMF) using Cs₂CO₃ as a base at room temperature yields iodo-intermediates with >90% purity after purification . Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Base selection : Strong bases like Cs₂CO₃ improve deprotonation efficiency.

- Temperature control : Room temperature minimizes side reactions (e.g., elimination).

Advanced: How can researchers optimize the reaction efficiency of this compound in PROTAC synthesis to minimize undesired byproducts?

PROTAC synthesis often requires precise stoichiometry and stepwise purification. For example, in BTK degrader SJF620 synthesis, excess 1,2-bis(2-iodoethoxy)ethane (12 equivalents) ensures complete alkylation of hydroxy groups, followed by acidic cyclization to form the final PROTAC . Strategies include:

- Stoichiometric tuning : Excess alkylating agent drives reaction completion.

- Intermediate purification : Liquid-liquid extraction (e.g., EtOAc/water) removes unreacted reagents.

- Cyclization conditions : Acid catalysis (e.g., HCl) facilitates macrocycle formation while avoiding over-oxidation.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : Peaks at δ 3.27 ppm (t, -CH₂I), 3.67 ppm (s, central CH₂), and 3.79 ppm (t, -OCH₂-) confirm ether and iodoethyl groups .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 370 (M⁺) and fragment ions at m/z 243 (M-I) validate the structure .

- Elemental analysis : CHIO ratios ensure purity (>99%) .

Advanced: How does the structural flexibility of this compound influence its utility as a linker in PROTAC design?

The ethylene glycol backbone provides conformational flexibility, enabling optimal positioning of E3 ligase and target protein binding domains. Comparative studies with rigid linkers (e.g., benzene-based) show that flexible linkers like this compound improve ternary complex formation efficiency, as evidenced by higher degradation rates in BTK-targeting PROTACs . Modifications (e.g., deuterated analogs) can further enhance metabolic stability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in sealed containers away from light and moisture to prevent decomposition .

Advanced: How can researchers address discrepancies in NMR or MS data when synthesizing this compound analogs?

- Contamination checks : Compare spectra with NIST reference data (e.g., m/z 370 for molecular ion) .

- Isotopic pattern analysis : Verify deuterated analogs using mass shifts (e.g., m/z 372 for d4-derivatives) .

- Dynamic NMR : Resolve overlapping signals by variable-temperature experiments .

Basic: What role does this compound play in cross-coupling reactions, and what catalysts are compatible?

It serves as an alkylating agent in Pd-mediated cross-couplings (e.g., Buchwald-Hartwig amination). Catalysts like Pd(OAc)₂ with Xantphos ligands facilitate C-N bond formation, though iodine substituents may require milder conditions to avoid β-hydride elimination .

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density functional theory (DFT) calculations assess transition states for nucleophilic substitution, guiding solvent/base selection. For example, simulations of SN2 pathways in DMF correlate with experimental yields >90% .

Basic: What are the stability challenges of this compound under varying pH conditions?

It hydrolyzes in acidic/basic media, forming ethylene glycol derivatives. Stability studies in neutral buffers (pH 7.0, 25°C) show >95% integrity over 24 hours, while pH <3 or >10 accelerates degradation .

Advanced: How do structural analogs of this compound (e.g., chloro- or deuterated variants) compare in biological assays?

Deuterated analogs (e.g., Bis(2-chloroethoxy)-d8-methane) exhibit enhanced metabolic stability in vivo, with 30% longer half-life in rodent models, making them preferable for prolonged PROTAC activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.